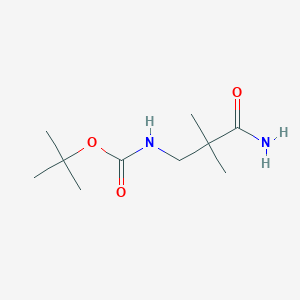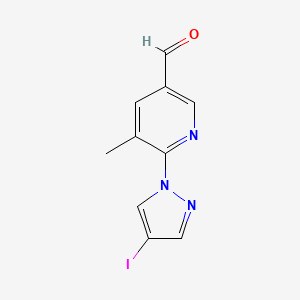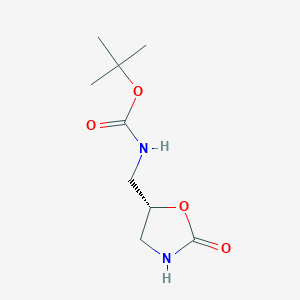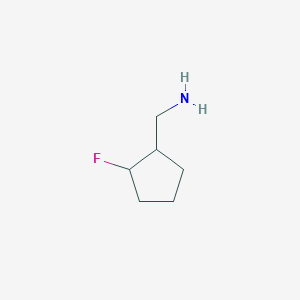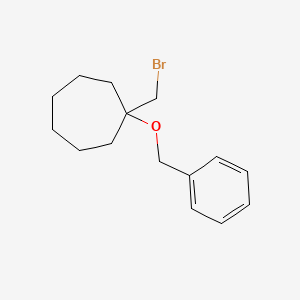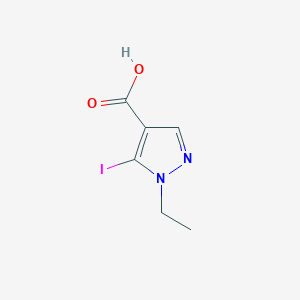
(3R)-3-(Hydroxymethyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-(Hydroxymethyl)oxolan-2-one is a chemical compound with a unique structure that includes a hydroxymethyl group attached to an oxolan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(Hydroxymethyl)oxolan-2-one can be achieved through several methods. One common approach involves the reaction of a suitable precursor with a hydroxymethylating agent under controlled conditions. For example, the reaction of an oxolan-2-one derivative with formaldehyde in the presence of a base can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(Hydroxymethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxolan-2-one ring can be reduced to form a diol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: (3R)-3-(Carboxymethyl)oxolan-2-one
Reduction: (3R)-3-(Hydroxymethyl)oxolan-2-diol
Substitution: (3R)-3-(Substituted methyl)oxolan-2-one
Scientific Research Applications
(3R)-3-(Hydroxymethyl)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-3-(Hydroxymethyl)oxolan-2-one involves its interaction with molecular targets and pathways within biological systems. For example, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-(Hydroxymethyl)oxolan-2-one: Unique due to its specific structure and functional groups.
(3R)-3-(Hydroxymethyl)tetrahydrofuran-2-one: Similar structure but with a different ring system.
(3R)-3-(Hydroxymethyl)oxane-2-one: Similar functional groups but with a different ring size.
Uniqueness
This compound is unique due to its specific combination of a hydroxymethyl group and an oxolan-2-one ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C5H8O3 |
|---|---|
Molecular Weight |
116.11 g/mol |
IUPAC Name |
(3R)-3-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H8O3/c6-3-4-1-2-8-5(4)7/h4,6H,1-3H2/t4-/m1/s1 |
InChI Key |
SQGFUXSRIIEVCU-SCSAIBSYSA-N |
Isomeric SMILES |
C1COC(=O)[C@H]1CO |
Canonical SMILES |
C1COC(=O)C1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Azetidin-1-yl)methyl]benzoic acid](/img/structure/B13061451.png)

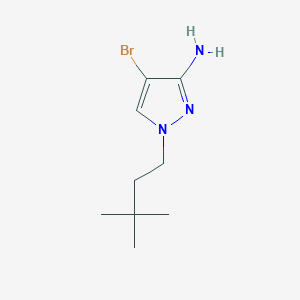

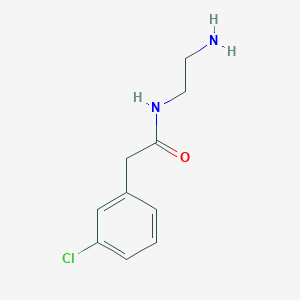

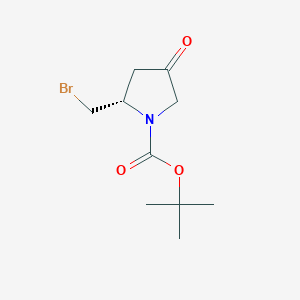
![6-Bromo-3,3-difluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B13061500.png)
